2-([2,2'-Bipyridin]-5-yl)acetic acid
Overview
Description
2-([2,2’-Bipyridin]-5-yl)acetic acid is a compound that features a bipyridine moiety attached to an acetic acid group. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various chemical and biological applications. This compound is of particular interest due to its potential use in coordination chemistry, catalysis, and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-5-yl)acetic acid typically involves the coupling of a bipyridine derivative with an acetic acid precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-5-yl)acetic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bipyridin]-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetic acid group may yield carboxylate salts, while substitution reactions on the bipyridine ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-([2,2’-Bipyridin]-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([2,2’-Bipyridin]-5-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The bipyridine moiety acts as a chelating agent, forming stable complexes with metals such as iron, copper, and platinum. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the acetic acid group, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers and metal-organic frameworks.
6-Phenyl-2,2’-bipyridine: A bipyridine derivative with a phenyl group, used in the development of organometallic complexes for various applications.
Uniqueness
2-([2,2’-Bipyridin]-5-yl)acetic acid is unique due to the presence of both the bipyridine and acetic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler bipyridine derivatives. Its ability to act as both a ligand and a reactive intermediate makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHSQACIUIYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716771 | |
Record name | ([2,2'-Bipyridin]-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917874-25-0 | |
Record name | ([2,2'-Bipyridin]-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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